

certificate of analysis for Fmoc-Gly-OH-2,2-d2 standards

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Compound of Interest

Compound Name: Fmoc-Gly-OH-2,2-d2

Cat. No.: B558005

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An objective comparison of **Fmoc-Gly-OH-2,2-d2** standards is crucial for researchers in peptide synthesis and drug development who rely on these materials for introducing isotopically labeled glycine residues into peptides. This guide provides a comparative analysis of commercially available **Fmoc-Gly-OH-2,2-d2**, its non-deuterated counterpart, and outlines a typical experimental protocol for its application.

Product Overview and Applications

Fmoc-Gly-OH-2,2-d2 is a derivative of the amino acid glycine, where the two hydrogen atoms on the α -carbon have been replaced with deuterium. It is protected at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS).

The primary applications for this deuterated standard include:

- **Internal Standard:** It serves as an ideal internal standard for quantitative analysis of peptides containing glycine by mass spectrometry (LC-MS) or NMR.[1] The mass shift of +2 amu allows for clear differentiation from the endogenous, non-labeled analyte.[2]
- **Tracer Studies:** It can be used as a tracer in metabolic studies to follow the fate of glycine or glycine-containing peptides within biological systems.[1][3]
- **Structural Analysis:** Incorporation of deuterium can be a useful tool in NMR-based structural studies of peptides.

Comparison of Commercial Standards

The quality and specifications of **Fmoc-Gly-OH-2,2-d2** can vary between suppliers. The following table summarizes the key analytical data typically found on a Certificate of Analysis from major chemical suppliers.

Parameter	Sigma-Aldrich	MedChemExpress	CDN Isotopes
Product Number	485772[4]	HY-Y1250S2[1][3]	D-5589[5]
Purity (HPLC)	Lot-specific (request CoA)	99.53%[1]	Lot-specific (request CoA)
Isotopic Purity	98 atom % D[2]	Not specified	98 atom % D[5]
Molecular Weight	299.32 g/mol [4]	299.32 g/mol [3]	299.32 g/mol [5]
CAS Number	284665-11-8[4]	284665-11-8[3]	284665-11-8[5]
Form	Solid[2]	White to off-white (Solid)	Not specified
Storage Temp.	2-8°C[2]	Powder: -20°C (3 years)[3]	Room temperature[5]

Comparison with Non-Deuterated Fmoc-Gly-OH

The primary alternative to **Fmoc-Gly-OH-2,2-d2** is its non-deuterated analog, Fmoc-Gly-OH. The choice between them depends entirely on the experimental goal.

Feature	Fmoc-Gly-OH-2,2-d2	Fmoc-Gly-OH	Key Difference & Application
Molecular Weight	299.32 g/mol [6]	297.31 g/mol [7]	The +2 mass difference is critical for use as an internal standard in mass spectrometry.
Primary Use	Quantitative analysis (Internal Standard), Metabolic Tracer[1]	Standard building block in peptide synthesis.[8]	Fmoc-Gly-OH is for synthesizing the primary peptide; the deuterated version is for quantifying it.
CAS Number	284665-11-8[6]	29022-11-5[7]	Different CAS numbers reflect their distinct isotopic composition.
Reactivity in SPPS	Chemically identical to the non-deuterated form.	Standard reactivity profile.	Both compounds behave identically in the chemical steps of peptide synthesis.

Experimental Protocols

Use as an Internal Standard in LC-MS Analysis

This protocol outlines the general workflow for using **Fmoc-Gly-OH-2,2-d2** to quantify a glycine-containing peptide (Analyte) in a sample.

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of the deuterated standard (e.g., 1 mg/mL) in a suitable solvent like DMSO or DMF.[3]
- **Sample Preparation:** Lyse cells or homogenize tissue to extract the peptide of interest. Perform protein precipitation (e.g., with acetonitrile) to remove larger molecules.

- Spiking: Add a known, fixed amount of the **Fmoc-Gly-OH-2,2-d2** internal standard to each sample, calibration standard, and quality control sample.
- LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.
 - Chromatography: Use a C18 column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate the analyte from other components.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor a specific precursor-product ion transition for the analyte and another for the deuterated internal standard.
- Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of the analyte in the unknown samples from this curve.

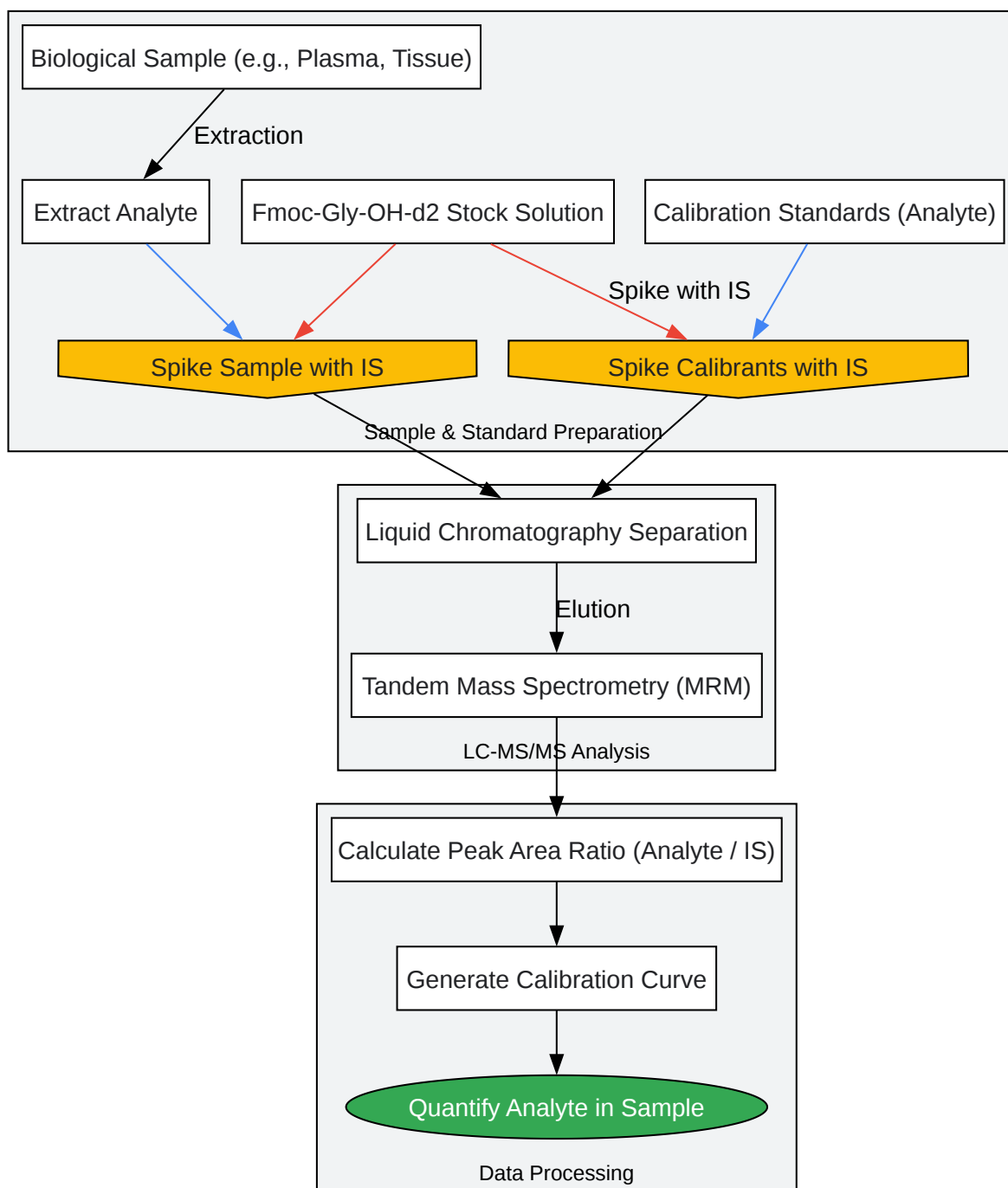


Diagram 1: Quantitative Analysis Workflow

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Diagram 1: Workflow for using a deuterated internal standard in LC-MS.

Incorporation into a Peptide via Fmoc-SPPS

This protocol describes the key steps for coupling **Fmoc-Gly-OH-2,2-d2** onto a solid support resin during peptide synthesis.^[9]^[10]

Methodology:

- **Resin Preparation:** Start with a suitable resin (e.g., Rink Amide or Wang resin) to which the first amino acid has been attached and its Fmoc group has been removed (a free N-terminal amine is exposed). Swell the resin in a solvent like DMF.^[10]
- **Fmoc Deprotection:** Treat the resin with a 20% solution of piperidine in DMF for several minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.^[11] Wash the resin thoroughly with DMF.
- **Amino Acid Activation:** In a separate vessel, activate the **Fmoc-Gly-OH-2,2-d2** (typically 3-5 equivalents relative to the resin substitution). Dissolve it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM).^[10]^[12]
- **Coupling:** Add the activated **Fmoc-Gly-OH-2,2-d2** solution to the resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.
- **Washing:** Wash the resin extensively with DMF to remove excess reagents and byproducts.
- **Cycle Repetition:** Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

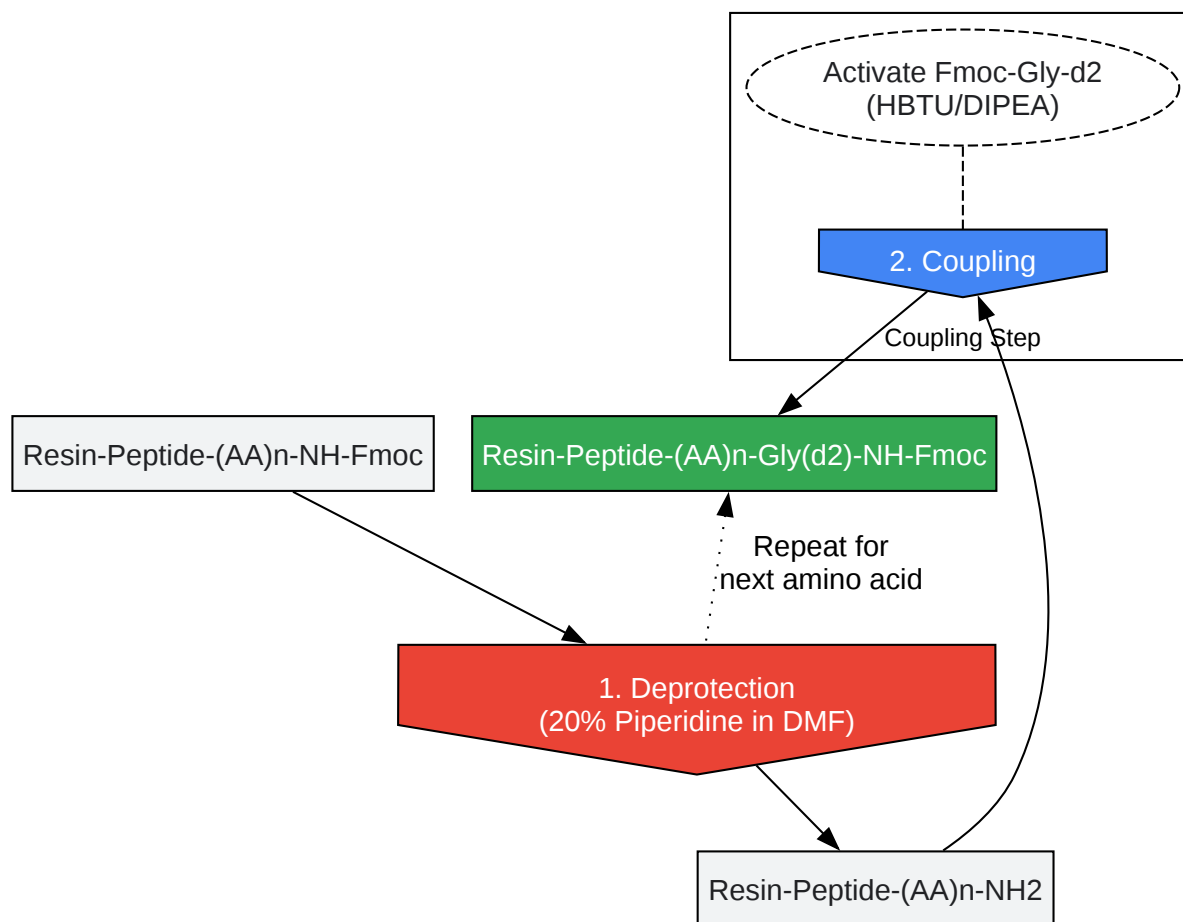


Diagram 2: Fmoc-SPPS Cycle

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Diagram 2: Incorporation of Fmoc-Gly-OH-d2 in Solid-Phase Peptide Synthesis.

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